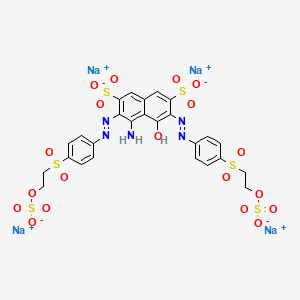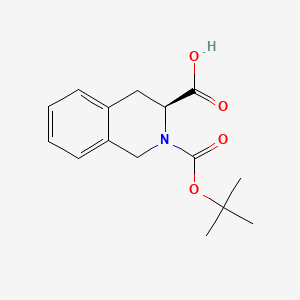
活性黑 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactive Black 5 (RB5) is a synthetic dye that has been used in a wide variety of applications, including dyeing fabrics, coloring food and cosmetics, and as a reagent in biochemical and physiological experiments. RB5 is a member of the reactive dyes family, which are a group of dyes that are used for their strong affinity to the substrate, making them ideal for dyeing and staining applications. RB5 is a dark blue dye that is used in many biochemical and physiological experiments due to its ability to bind to proteins, nucleic acids, and other biological molecules.
科学研究应用
光催化脱色
RB5 已被用于研究染料的光催化脱色 {svg_1}. 在一项这样的研究中,石墨烯量子点 (GQDs) 通过溶胶-凝胶法锚定到氮掺杂 TiO2 上。 GQDs 的引入有效地将 TiO2 的光吸收范围从紫外扩展到可见光区域 {svg_2}. 这项研究为使用非金属、丰富且良性材料(如石墨烯量子点)来提高 TiO2 光催化效率提供了基础 {svg_3}.
毒理学评估
RB5 已被用于毒理学评估 {svg_4}. 在一项研究中,使用基于 UV/TiO2 的降解系统评估了 RB5 染料的毒理学和降解特性 {svg_5}. 使用三种类型的人类细胞系通过 MTT 测定法监测未经处理和降解染料样品的毒性特性,并使用卤虫进行急性毒性测试 {svg_6}.
降解特性研究
RB5 已被用于研究以了解染料的降解特性 {svg_7}. 在一项这样的研究中,使用傅里叶变换红外光谱 (FT-IR)、薄层色谱 (TLC)、高效液相色谱 (HPLC) 和超高效液相色谱-质谱联用 (UPLC-MS) 技术来评估 RB5 的降解水平 {svg_8}.
光反应器参数优化
RB5 已被用于优化研究合成灰水中 RB5 染料的光催化降解 {svg_9}. 这些研究旨在了解不同光反应器参数对降解动力学的影响 {svg_10}.
环境应用
合成纳米复合材料对 RB5 的优异光催化脱色可归因于 TiO2 晶格中存在 GQDs,它们充当了优良的电子传输体和光敏剂 {svg_11}. 这为环境应用开辟了新的可能性 {svg_12}.
废水处理
RB5 通常用于与废水处理相关的研究,特别是来自纺织行业的废水 {svg_13}. 该染料用作模型污染物,以测试各种处理方法的有效性 {svg_14}.
作用机制
- Laccase enzymes, such as those found in the fungus Ganoderma lucidum, catalyze the breakdown of RB5 by forming covalent bonds with the dye molecules .
- In electrochemical degradation, novel Sb-doped SnO2 ceramic electrodes are used. These electrodes facilitate RB5 oxidation via direct or indirect pathways:
Target of Action
Mode of Action
Biochemical Pathways
安全和危害
Reactive Black 5 may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
未来方向
Future research on Reactive Black 5 could focus on developing more efficient and cost-effective methods for its synthesis and degradation. For instance, one study suggested using nonmetal, abundant, and benign materials like graphene quantum dots to enhance the TiO2 photocatalytic efficiency . Another study suggested using Azolla filiculoides biomass as a cheap and excellent agent for the abatement of Reactive Black 5 dye concentration in wastewater with acidic pH .
生化分析
Biochemical Properties
Reactive Black 5 can be biodegraded by the laccase enzyme in Ganoderma lucidum . The interactions between Reactive Black 5 and human serum albumin (HSA) are stabilized by hydrogen bonds and van der Waals interactions .
Cellular Effects
The toxicological profile of Reactive Black 5 has been evaluated using various types of human cell lines . The dye’s toxicity is due to its ability to interfere with cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Reactive Black 5 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding energy of Reactive Black 5 to HSA was found to be -27.94 kJ/mol .
Temporal Effects in Laboratory Settings
In laboratory settings, Reactive Black 5 shows changes in its effects over time. More than 98% removal of Reactive Black 5 was achieved within 38 hours using a bacterial isolate . The biodegradation process followed first-order kinetics .
Dosage Effects in Animal Models
The effects of Reactive Black 5 at different dosages in animal models have not been extensively studied. Given its toxicity, it is likely that high doses could have adverse effects .
Metabolic Pathways
Reactive Black 5 is involved in metabolic pathways that interact with enzymes or cofactors . The degradation of Reactive Black 5 leads to the formation of 3,6,8-trihydroxynaphthalene and phthalic acid .
Transport and Distribution
The transport and distribution of Reactive Black 5 within cells and tissues have not been extensively studied. Given its molecular properties, it is likely that it interacts with transporters or binding proteins .
Subcellular Localization
The subcellular localization of Reactive Black 5 and its effects on activity or function have not been extensively studied. Given its molecular properties, it is likely that it is directed to specific compartments or organelles .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Reactive Black 5 involves the diazotization of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid followed by coupling with N,N-dimethylaniline.", "Starting Materials": [ "4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid", "Sodium nitrite", "Hydrochloric acid", "N,N-dimethylaniline", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water to the above solution dropwise with stirring to form a diazonium salt.", "Dissolve N,N-dimethylaniline in water and add sodium hydroxide to adjust the pH to 9-10.", "Add the diazonium salt solution to the above solution with stirring to form the azo dye.", "Filter and wash the precipitate with water to obtain Reactive Black 5." ] } | |
| 17095-24-8 | |
分子式 |
C26H25N5NaO19S6 |
分子量 |
926.9 g/mol |
IUPAC 名称 |
tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H25N5O19S6.Na/c27-23-22-15(13-20(53(37,38)39)24(23)30-28-16-1-5-18(6-2-16)51(33,34)11-9-49-55(43,44)45)14-21(54(40,41)42)25(26(22)32)31-29-17-3-7-19(8-4-17)52(35,36)12-10-50-56(46,47)48;/h1-8,13-14,32H,9-12,27H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48); |
InChI 键 |
RYYUIUNQKALCNQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)O)N)O)S(=O)(=O)CCOS(=O)(=O)O.[Na] |
产品来源 |
United States |
ANone: Reactive Black 5 has the molecular formula C26H21N5Na4O19S6 and a molecular weight of 991.82 g/mol.
A: Researchers commonly employ UV-Vis spectrophotometry to monitor the decolorization of Reactive Black 5. The absorbance of the dye solution at its maximum wavelength (λmax) is measured before and after treatment. [] FTIR spectroscopy is also used to analyze the dye's structure and identify degradation products. [] Other techniques, like LC-MS, can further characterize the degradation process and identify intermediates. [, ]
A: The hydrolytic stability of Reactive Black 5 is influenced by pH and temperature. [] While Reactive Black 5 can be degraded under both acidic and alkaline conditions, some studies suggest that acidic conditions might be more favorable for its degradation via specific methods like electrochemical oxidation. []
A: Various catalysts have been studied to enhance the degradation of Reactive Black 5. For instance, LaFeO3 perovskite catalysts have shown promising results in Fenton-like oxidation of the dye. [] Similarly, TiO2 and ZnO are effective photocatalysts for Reactive Black 5 removal under UV irradiation. []
A: Reactive Black 5 is a common textile industry pollutant. Its release into water bodies can lead to reduced light penetration, affecting aquatic life. Additionally, some of its degradation byproducts can be toxic. [, ]
A: Several studies demonstrate the effectiveness of various biological methods in removing Reactive Black 5 from wastewater. Fungi like Penicillium citrinum [], Bjerkandera adusta [], and Trametes versicolor [] have shown promising results in bioremoval studies. Similarly, bacterial strains like Aeromonas punctata [, ], Saccharomyces cerevisiae [], and Pseudomonas sp. [] have demonstrated high degradation rates for Reactive Black 5.
A: Yes, researchers have successfully utilized agricultural by-products, like apple and carrot pomaces, as cost-effective carbon sources for microbial growth in the bioremoval of Reactive Black 5. [] Other materials, such as oil palm empty fruit bunch, have also been explored as potential low-cost biosorbents. []
A: Adsorption is a key process in the removal of Reactive Black 5 from wastewater. Various materials, including activated carbon, have been successfully used as adsorbents. [] Notably, used black tea leaves have shown promising results in adsorbing Reactive Black 5, with the adsorption following pseudo-second-order kinetics. []
A: Advanced oxidation processes (AOPs) like ozonation, Fenton, and photo-Fenton reactions are effective methods for degrading Reactive Black 5. These processes generate highly reactive radicals that break down the dye molecules. [, , ]
A: High salt concentrations, common in textile wastewater, can negatively impact the efficiency of certain degradation processes, like dielectric barrier discharge plasma treatment, by hindering the generation of reactive species. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)

![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)
![6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144038.png)

![(3AR,4R,7S,7aS)-2-(((1S,2S)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1144043.png)
